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Compound Name: FMF-04-159-2
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Cat. No.: B607487
. J

System Status: @ Active | Topic: FMF-04-159-2 (Covalent CDK14/TAIRE Inhibitor) Assigned
Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanism of Action

FMF-04-159-2 is a specialized covalent chemical probe designed to target CDK14 (Cyclin-
Dependent Kinase 14) and the broader TAIRE family (CDK15, 16, 17, 18).[1][2] Unlike
traditional reversible inhibitors, FMF-04-159-2 forms an irreversible covalent bond with a
specific cysteine residue in the ATP-binding pocket of CDK14.

The Core Source of Variability: The primary source of experimental inconsistency with this
probe is the failure to distinguish between its covalent on-target activity (CDK14) and its
reversible off-target activity (primarily CDK2).

e Continuous Dosing: Inhibits CDK14 (Covalent) + CDK2 (Reversible) + TAIREs.
e Washout Protocol: Inhibits only CDK14 (Sustained Covalent) while CDK2 activity is restored.

Diagnostic Workflow: Validating CDK14 Specificity

Use this logic flow to determine if your observed variability is due to off-target CDK2 inhibition
or genuine CDK14 modulation.
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Figure 1: Decision tree for distinguishing covalent CDK14 engagement from reversible off-

target effects using washout protocols.

Troubleshooting Guide (Q&A)
Category A: Inconsistent Cellular Phenotypes
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Q1: | see strong G2/M arrest in my continuous dosing experiments, but it disappears when |
wash the compound out. Is the probe working? Diagnosis: The probe is working, but the
phenotype you observed (G2/M arrest) is likely driven by CDK2 inhibition, not CDK14.
Explanation: FMF-04-159-2 has a "dual personality.” It binds CDK14 covalently (irreversibly)
but binds CDK2 reversibly.

e In Continuous Dosing: You are inhibiting both CDK14 and CDK2. CDK2 inhibition is a known
driver of strong G2/M arrest.

o After Washout: The compound unbinds from CDK2 (restoring its function), but remains
covalently bound to CDK14.[3] If the phenotype disappears, it proves that CDK14 inhibition
alone is insufficient to cause that specific arrest in your cell line. Action: Use the washout
protocol to isolate CDK14-specific biology.[1] Do not rely on continuous dosing for CDK14
target validation.

Q2: My IC50 values shift significantly depending on how long | incubate the cells. Why?
Diagnosis: This is a hallmark of covalent inhibitors. Explanation: Unlike reversible inhibitors,
which reach thermodynamic equilibrium, covalent inhibitors are time-dependent. The longer
you incubate, the more target (CDK14) is permanently inactivated. This causes the apparent
IC50 to decrease (improve) over time. Action: Standardize your incubation times strictly (e.g., 4
hours vs. 24 hours) when comparing potencies. For covalent probes,

is a more accurate metric than IC50.

Category B: Specificity & Controls

Q3: How do | prove that my effect is due to CDK14 and not CDK16, 17, or 187 Diagnosis:
FMF-04-159-2 is a pan-TAIRE inhibitor. It cannot easily distinguish between CDK14 and
CDK16/17/18 solely via chemical inhibition. Explanation: The probe covalently modifies a
conserved cysteine present in the TAIRE family. Action:

e Genetic Knockdown: Pair chemical inhibition with sSIRNA/CRISPR against CDK14
specifically.

e Proteomics: Use KiNativ or similar chemoproteomic profiling to assess the occupancy of the
specific TAIRE family members in your cell lysate.
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Q4: What is the correct control compound, and how do | interpret it? Diagnosis: You must use
FMF-04-159-R. Explanation: FMF-04-159-R is the "reversible analog."[1] It is structurally
identical to the probe but lacks the reactive acrylamide warhead required for covalent binding.

e If FMF-04-159-2 works but FMF-04-159-R does not (after washout): This confirms the effect
requires covalent modification (CDK14/TAIRE specificity).

« |If both compounds show equal potency in continuous dosing: The effect is likely driven by
reversible binding (e.g., CDK2 off-target).

Category C: Compound Handling[6]

Q5: The compound precipitated when | added it to the media. Can | still use it? Diagnosis: No.
Precipitation alters the effective concentration and prevents accurate covalent kinetics.
Explanation: FMF-04-159-2 is hydrophobic. Rapid addition to aqueous media can cause
"crashing out." Action:

e Dissolve stock in 100% DMSO.

« Perform an intermediate dilution in culture media with vigorous vortexing before adding to
the cells.

e Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, which can mimic cell
cycle arrest.

Reference Data: Potency & Selectivity

Use these values to benchmark your experimental results. Note the discrepancy between
biochemical (enzymatic) and cellular (NanoBRET) assays due to the covalent mechanism.
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FMF-04-159-2 FMF-04-159-R

Target Assay Type (Covalent (Reversible Interpretation
Probe) Control)
Covalent binding
NanoBRET .
CDK14 39.6 nM ~560 nM drives 14x
(Cellular) .
potency shift.[1]
Sustained (<60 Critical validation
CDK14 Washout (2h) >3000 nM
nM) step.
Reversible
NanoBRET binding; no shift
CDK2 256 nM ~250 nM _
(Cellular) with covalent
probe.
High potency
CDK16 Biochemical 10 nM N/A (Pan-TAIRE

activity).

Table 1: Comparative potency data adapted from Ferguson et al. (2019).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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